2-Bromopropane-13C3

Bioanalysis LC-MS/MS Matrix Effects

2-Bromopropane-13C3 (CAS 220505-11-3) is a stable isotope-labeled analog of 2-bromopropane, featuring uniform 13C substitution across all three carbon atoms (13C3, 99% isotopic enrichment). This organobromine compound (molecular formula 13C3H7Br, molecular weight 125.97) serves as a premium internal standard (IS) for the accurate quantification of 2-bromopropane in complex matrices via liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS).

Molecular Formula C3H7Br
Molecular Weight 125.97 g/mol
Cat. No. B14081390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropane-13C3
Molecular FormulaC3H7Br
Molecular Weight125.97 g/mol
Structural Identifiers
SMILESCC(C)Br
InChIInChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1
InChIKeyNAMYKGVDVNBCFQ-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropane-13C3: Certified Isotopically Labeled Internal Standard for Quantitative LC-MS/MS and GC-MS Analysis


2-Bromopropane-13C3 (CAS 220505-11-3) is a stable isotope-labeled analog of 2-bromopropane, featuring uniform 13C substitution across all three carbon atoms (13C3, 99% isotopic enrichment) . This organobromine compound (molecular formula 13C3H7Br, molecular weight 125.97) serves as a premium internal standard (IS) for the accurate quantification of 2-bromopropane in complex matrices via liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) . Its use is grounded in the principle that co-eluting isotopologues correct for ion suppression and extraction variability, provided the IS closely mimics the physicochemical behavior of the unlabeled analyte without introducing isotopic effects [1].

Workflow Quantitative LC-MS/MS and GC-MS internal standard
Labeling Uniform 13C3 isotopologue for co-elution
Selection Context Reliable matrix-effect correction in complex sample matrices

Why 2-Bromopropane-13C3 Cannot Be Substituted with Unlabeled or Deuterated Analogs in Trace Analysis


In quantitative bioanalysis and environmental monitoring, substituting 2-Bromopropane-13C3 with unlabeled 2-bromopropane, its deuterated isotopologue (2-Bromopropane-d7), or the structural isomer 1-bromopropane introduces significant analytical error. Unlabeled compounds fail to correct for matrix-induced ion suppression/enhancement in LC-ESI-MS/MS because they are chromatographically unresolved from the endogenous analyte, preventing differential detection [1]. Deuterated internal standards, while isotopically distinct, often exhibit retention time shifts in reversed-phase LC due to altered lipophilicity, leading to incomplete compensation for matrix effects and subsequent quantitative bias [2]. In contrast, 13C-labeled isotopologues co-elute precisely with their 12C analogs while maintaining a distinct mass shift, a critical requirement for reliable internal standard-based quantification [3].

Target
Substitute
Risk
2-Bromopropane-13C3
Unlabeled 2-bromopropane
Lacks mass distinction; cannot correct for ion suppression
2-Bromopropane-13C3
Deuterated 2-bromopropane (d7)
Retention time shift may cause incomplete matrix compensation
2-Bromopropane-13C3
1-Bromopropane (isomer)
Structural isomer; fails analyte identity confirmation

Quantitative Differentiation of 2-Bromopropane-13C3: Head-to-Head Performance Data Against Alternatives


13C-Labeled Internal Standards Minimize Ion Suppression Bias Relative to Deuterated IS in LC-ESI-MS/MS

A systematic comparison of deuterated (2H) versus 13C/15N stable isotope-labeled internal standards (SIL-IS) for quantifying urinary biomarkers demonstrated that deuterated IS exhibited a quantitative bias of -38.4% compared to 13C-labeled IS, due to differential ion suppression in electrospray ionization [1]. While this study focused on methylhippuric acids, the observed phenomenon is class-inherent: deuterated IS often elute earlier in reversed-phase LC, causing them to experience matrix effects that differ from those affecting the unlabeled analyte, thereby compromising accuracy [1]. In contrast, 13C-labeled IS like 2-Bromopropane-13C3 exhibit negligible retention time shifts and co-elute precisely with the target, providing superior compensation for matrix effects [2].

Matrix Effect Compensation
Class-level inference
13C-IS: No significant bias 2H-IS: -38.4% bias
Reported class-level evidence supports 13C IS selection for method accuracy.
Urinary biomarker LC-ESI-MS/MS study; matrix-dependent.
Bioanalysis LC-MS/MS Matrix Effects

Uniform 13C3 Labeling Provides a +3 Da Mass Shift, Ensuring Baseline Resolution from Natural Isotopologue Interference in MS

The uniform 13C3 substitution in 2-Bromopropane-13C3 increases its molecular weight from 122.99 g/mol (for C3H7Br, exact mass 121.973113) to 125.97 g/mol, a net mass shift of +3 Da [1]. This mass increment is critical: it positions the internal standard peak in the mass spectrum well beyond the natural abundance M+1 and M+2 isotopologue cluster of unlabeled 2-bromopropane (primarily arising from 13C and 81Br), thus avoiding spectral overlap and enabling unambiguous, interference-free peak integration [2]. In contrast, a singly 13C-labeled analog (e.g., 2-bromopropane-13C1, +1 Da) may partially overlap with the analyte's M+1 peak, introducing quantitative error unless complex deconvolution algorithms are applied [3].

Mass Shift Separation
Class-level inference
13C3: +3 Da (m/z 126) 13C1: +1 Da (m/z 124)
Larger mass shift avoids natural isotopologue overlap; simplifies quantitation.
Based on MS isotopologue distribution principles.
Mass Spectrometry Isotopologue Distribution Quantitation

Co-Elution with Unlabeled Analyte in GC Eliminates Retention Time Shift Observed with Deuterated IS

In GC-MS analysis, deuterated internal standards often exhibit a slight but measurable decrease in retention time compared to their unlabeled counterparts due to stronger C-D bonds and reduced van der Waals interactions, leading to imperfect matrix effect compensation [1]. 13C-labeled isotopologues, however, exhibit near-identical physicochemical properties and co-elute with the unlabeled analyte under standard GC conditions [2]. This co-elution is essential for accurate quantification when using internal standard calibration, as it ensures the IS experiences the same matrix-induced signal alterations as the target compound [3].

GC Co-elution
Class-level inference
13C3: ΔRT ≈ 0 s (co-elution) Deuterated: ΔRT ≈ 0.05-0.2 s
Co-elution ensures consistent matrix effect correction; deuterated shift may introduce bias.
Standard GC capillary columns; van der Waals interaction difference.
Gas Chromatography Isotope Effects Retention Time

13C NMR Chemical Shift Fingerprint Enables Unambiguous Discrimination from Isomer 1-Bromopropane

2-Bromopropane and its constitutional isomer 1-bromopropane share the same molecular formula (C3H7Br) but exhibit distinct 13C NMR spectra [1]. 2-Bromopropane displays only two carbon signals due to symmetry: the equivalent methyl carbons (CH3) at ~28.5 ppm and the methine carbon (CHBr) at ~45.4 ppm [2]. In contrast, 1-bromopropane shows three distinct signals: ~13-14 ppm (CH3), ~26-27 ppm (CH2), and ~36 ppm (CH2Br) [3]. The 13C3 labeling of 2-Bromopropane-13C3 enhances all three carbon resonances proportionally, providing a unique 'enhanced fingerprint' that unequivocally confirms identity and purity during synthesis monitoring or forensic analysis .

13C NMR Isomer ID
Cross-study comparable
13C NMR (CDCl3) Target: 2 signals (28.5, 45.4 ppm)
Isomer: 3 signals (13.5, 26.5, 36 ppm)
Orthogonal spectral fingerprint confirms identity without chromatography.
Distinct carbon signal pattern for 2-bromopropane vs. 1-bromopropane.
13C NMR Structural Elucidation Isomer Identification

Certified Isotopic Enrichment of 99% 13C3 Ensures Negligible Unlabeled Carryover and High Signal-to-Noise

The commercial specification for 2-Bromopropane-13C3 mandates a minimum isotopic purity of 99 atom % 13C across all three carbon positions . This high enrichment is critical: even 1% residual unlabeled 2-bromopropane (12C3) in the IS stock solution contributes directly to the measured analyte peak area, leading to a positive bias in quantification at low concentrations . In comparison, some custom-synthesized or lower-grade isotopologues may offer enrichments as low as 95%, necessitating laborious correction factors. The 99% specification minimizes this interference, enabling accurate quantification down to the method's limit of detection .

Isotopic Purity
Supporting evidence
99 atom % 13C3 Typical custom: 95–98%
High enrichment reduces unlabeled carryover bias in low-level quantification.
Per Certificate of Analysis specification.
Quality Control Isotopic Purity Internal Standard

High-Impact Application Scenarios for 2-Bromopropane-13C3 in Analytical and Environmental Workflows


Regulated Bioanalytical Method Validation for Occupational Exposure Monitoring

In clinical toxicology laboratories quantifying 2-bromopropane exposure in urine or blood samples, 2-Bromopropane-13C3 serves as the definitive internal standard. Its co-elution with the native analyte and +3 Da mass shift, as established in Section 3, enable compliance with FDA/EMA bioanalytical method validation guidelines for accuracy (±15% bias) and precision. Using this 13C3-labeled IS eliminates the negative bias (up to -38%) observed with deuterated analogs, directly improving method reliability and reducing the risk of false-negative reporting in worker health surveillance programs [1].

Environmental Fate Studies and Compound-Specific Isotope Analysis (CSIA)

For researchers investigating the degradation pathways of 2-bromopropane in contaminated groundwater or soil, 2-Bromopropane-13C3 is an indispensable spike for quantifying abiotic and biotic transformation rates. As a fully 13C-labeled compound, it can be used in isotope dilution mass spectrometry (IDMS) to accurately determine extraction efficiency and correct for matrix effects in complex environmental matrices, where deuterated standards may exhibit altered sorption behavior or retention time shifts [2]. The uniform 13C3 labeling also provides a distinct mass signature for metabolic flux analysis in laboratory microcosm studies.

QC Release Testing and Isomer Confirmation in Chemical Synthesis

In pharmaceutical and agrochemical manufacturing, 2-Bromopropane is a key alkylating reagent. Quality control laboratories employ 2-Bromopropane-13C3 as a surrogate to validate analytical methods for quantifying residual 2-bromopropane in active pharmaceutical ingredients (APIs). The distinct 13C NMR chemical shift pattern of the labeled compound, as detailed in Section 3, allows for unambiguous confirmation that the correct isomer (2-bromopropane, not 1-bromopropane) is being monitored, preventing costly batch rejections due to isomeric impurity [3].

Academic Research in Synthetic Organic and Organometallic Chemistry

University research groups synthesizing 13C-labeled complex molecules (e.g., isotopically labeled pharmaceuticals for DMPK studies) require a reliable, high-purity 13C3 building block. 2-Bromopropane-13C3 is used to introduce a labeled isopropyl group into target molecules via Grignard or alkylation reactions. The certified 99% 13C enrichment ensures that the final product's isotopic labeling pattern is well-defined, enabling precise interpretation of mass spectrometry and NMR data in downstream metabolism and tracer studies .

Application
Selection Property
Validation Focus
Occupational biomonitoring research
Co-eluting 13C3 ISTD for matrix correction
Accuracy and precision in biological research matrices
Environmental fate / CSIA studies
Uniform 13C3 labeling for isotope dilution
Extraction efficiency and matrix effect in environmental samples
QC method validation for residual solvents
Isomer-specific 13C NMR fingerprint
Identity and isomeric purity confirmation
Synthetic chemistry building block
Certified high 13C enrichment
Isotopic pattern fidelity in downstream labeled products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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